molecular formula C24H27N5O2S B2433483 N-[3-(dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide CAS No. 1113107-47-3

N-[3-(dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide

Cat. No. B2433483
CAS RN: 1113107-47-3
M. Wt: 449.57
InChI Key:
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Description

N-[3-(dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a useful research compound. Its molecular formula is C24H27N5O2S and its molecular weight is 449.57. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

N-[3-(dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide, although not directly studied, is structurally related to various benzamides and isoquinoline derivatives that have been the subject of scientific research. For instance, a study by Lindeman, Ponomarev, and Rusanov (1995) investigated the chemical properties of Benz[4,5]isoquino[1,2‐b]quinazoline‐7,9‐dione, highlighting its non-planar structure due to intramolecular steric repulsion. Such studies provide insights into the stereochemical aspects of similar compounds (Lindeman et al., 1995).

Synthesis and Modification

The synthesis and modification of similar compounds have been extensively studied. For example, Owton et al. (1995) detailed the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein, demonstrating methodologies applicable to the synthesis of structurally related compounds (Owton et al., 1995).

Cytotoxic Activity

Compounds structurally related to this compound have been evaluated for their cytotoxic activity. Bu et al. (2001) explored the cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives, which may provide a framework for understanding the potential biological activities of similar compounds (Bu et al., 2001).

Fluorescence Studies

Some compounds in this class have been studied for their fluorescence properties. Singh and Singh (2007) synthesized novel fluorophores structurally related to this compound and investigated their fluorescence in different solvents and applications in labelling oligodeoxyribonucleotides (Singh & Singh, 2007).

Anticancer Agents

The structural analogues of the compound have also been evaluated as potential anticancer agents. Lukka et al. (2012) compared a series of benzonaphthyridine anti-cancer agents in mice, studying their pharmacokinetics and antitumor activity. This research provides insights into the potential therapeutic applications of similar benzamide derivatives (Lukka et al., 2012).

Corrosion Inhibition

In the field of materials science, related compounds have been explored as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives and studied their effectiveness in inhibiting steel corrosion, a potential application area for similar benzamide compounds (Hu et al., 2016).

properties

IUPAC Name

N-butan-2-yl-3-[1-[(3-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-4-17(3)25-21(30)12-13-28-22(31)19-10-5-6-11-20(19)29-23(28)26-27-24(29)32-15-18-9-7-8-16(2)14-18/h5-11,14,17H,4,12-13,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPOYIBHVHLFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.